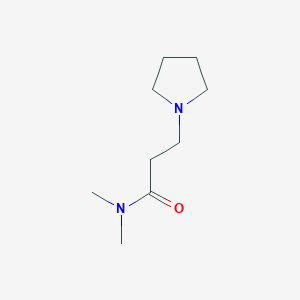
Chromium--zirconium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium–zirconium (2/1) is a compound that combines the elements chromium and zirconium in a 2:1 ratio. This compound is known for its unique properties, including high thermal and electrical conductivity, significant chemical resistance, and relatively high hardness. These characteristics make it valuable in various industrial and scientific applications.
Métodos De Preparación
The preparation of chromium–zirconium (2/1) can be achieved through several synthetic routes. One common method involves the synthesis from elements, where chromium and zirconium are combined directly. Another approach is the boron thermal reduction of oxides, where a mixture of chromium and zirconium oxides is reduced using boron. Carbothermal reduction, which involves the reduction of metal oxides with carbon, is also used. Additionally, metallothermic reduction of metal oxides and boron mixtures, as well as boron-carbide reduction, are employed to produce this compound .
Análisis De Reacciones Químicas
Chromium–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. In high-temperature environments, chromium and zirconium interdiffuse, leading to the formation of a ZrCr₂ layer. This interdiffusion changes the interfacial microstructure and affects the fracture mechanism of the coating under external loading . The compound also participates in photocatalytic reactions, where zirconium-doped chromium IV oxide nanocomposites are used to degrade organic dyes under UV light .
Aplicaciones Científicas De Investigación
Chromium–zirconium (2/1) has numerous scientific research applications. In chemistry, it is used as a sintering additive to improve the properties of boron carbide and titanium diboride ceramics . In biology and medicine, zirconium-based compounds are explored for their anti-microbial, antioxidant, and anti-cancer properties . In industry, chromium–zirconium (2/1) is applied in ultrahigh temperature ceramics for supersonic aircraft and gas turbine assemblies .
Mecanismo De Acción
The mechanism of action of chromium–zirconium (2/1) involves its interaction with various molecular targets and pathways. For instance, chromium supplementation has been shown to influence mitochondrial ATP synthase, impacting cellular energy production and metabolic regulation . The compound’s photocatalytic properties are attributed to the presence of zirconium-doped chromium IV oxide, which enhances the degradation of organic dyes under UV light .
Comparación Con Compuestos Similares
Chromium–zirconium (2/1) can be compared with other similar compounds, such as chromium diboride and zirconium diboride. These compounds share some properties, such as high thermal and electrical conductivity and chemical resistance. chromium–zirconium (2/1) is unique in its specific ratio of chromium to zirconium, which imparts distinct characteristics and applications. Other similar compounds include zirconium-based metal-organic frameworks and zirconium-doped chromium IV oxide nanocomposites .
Propiedades
Número CAS |
12053-41-7 |
|---|---|
Fórmula molecular |
Cr2Zr |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
chromium;zirconium |
InChI |
InChI=1S/2Cr.Zr |
Clave InChI |
XLLSGTIDHUWQLF-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Cr].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)


![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)










